molecular formula C23H17NOS2 B2999984 6-phenoxy-4-[(E)-2-(2-thienyl)ethenyl]-2,3-dihydrothieno[3,2-c]quinoline CAS No. 866133-85-9

6-phenoxy-4-[(E)-2-(2-thienyl)ethenyl]-2,3-dihydrothieno[3,2-c]quinoline

Cat. No. B2999984
CAS RN: 866133-85-9
M. Wt: 387.52
InChI Key: BRMXKXNWEBILPM-VAWYXSNFSA-N
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Description

6-phenoxy-4-[(E)-2-(2-thienyl)ethenyl]-2,3-dihydrothieno[3,2-c]quinoline, also known as PTQ, is a synthetic compound with potential applications in scientific research.

Scientific Research Applications

  • Structural and Optical Properties :

    • Zeyada, El-Nahass, and El-Shabaan (2016) investigated the structural and optical properties of related quinoline derivatives, focusing on thin film applications. They found that these compounds, when deposited as thin films, retain their chemical bonds and exhibit specific optical properties, such as transmittance and reflectance in a certain spectral range (Zeyada, El-Nahass, & El-Shabaan, 2016).
  • Nonlinear Optical Research :

    • Khalid et al. (2019) explored the nonlinear optical (NLO) properties of quinoline derivatives, revealing their potential in technology-related applications. The study highlighted the significant NLO properties of these compounds, suggesting their usefulness in various technological applications (Khalid et al., 2019).
  • Electrochromic Properties :

    • Berridge et al. (2007) synthesized a new terthiophene, including a quinoxaline unit, and studied its electrochromic properties. The polymer derived from this compound exhibited distinct color states and fast switching speeds, making it a candidate for electrochromic applications (Berridge et al., 2007).
  • Dielectric Properties :

    • Zeyada, El-Taweel, El-Nahass, and El-Shabaan (2016) analyzed the dielectric properties of quinoline derivative thin films, revealing their potential in electronic and electrical applications due to their specific dielectric behaviors (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).
  • Photovoltaic Properties :

    • Zeyada, El-Nahass, and El-Shabaan (2016) also studied the photovoltaic properties of quinoline derivatives, particularly their applications in organic-inorganic photodiode fabrication. They found these compounds suitable for use as photodiodes, indicating their utility in photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
  • Molecular Stability and Charge Transfer :

    • Padalkar and Sekar (2014) conducted a study on quinoline-based fluorophores, revealing insights into their molecular stability and charge transfer mechanisms. This suggests potential applications in fluorescence-based technologies (Padalkar & Sekar, 2014).
  • Chemical Synthesis and Reactions :

    • Various studies have focused on the synthesis and reactions of thienoquinolines, highlighting their versatility in chemical synthesis and potential applications in the development of new compounds and materials (Görlitzer et al., 2006; Bakhite et al., 1991; Saoudi et al., 2015).
  • Biological Activity :

    • Although not directly related to 6-phenoxy-4-[(E)-2-(2-thienyl)ethenyl]-2,3-dihydrothieno[3,2-c]quinoline, there are studies exploring the biological activities of related quinoline compounds, indicating a broader scope of research applications beyond the specified requirements (Dave & Rahatgaonkar, 2016; El-Gaby et al., 2006).

properties

IUPAC Name

6-phenoxy-4-[(E)-2-thiophen-2-ylethenyl]-2,3-dihydrothieno[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NOS2/c1-2-6-16(7-3-1)25-21-10-4-9-19-22(21)24-20(18-13-15-27-23(18)19)12-11-17-8-5-14-26-17/h1-12,14H,13,15H2/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMXKXNWEBILPM-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1C(=NC3=C2C=CC=C3OC4=CC=CC=C4)C=CC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC2=C1C(=NC3=C2C=CC=C3OC4=CC=CC=C4)/C=C/C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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